molecular formula C9H17IO B13079297 1-Iodo-2-propoxycyclohexane

1-Iodo-2-propoxycyclohexane

Cat. No.: B13079297
M. Wt: 268.13 g/mol
InChI Key: BLDMKWRTDWAGQW-UHFFFAOYSA-N
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Description

1-Iodo-2-propoxycyclohexane is an organic compound with the molecular formula C₉H₁₇IO. It is a derivative of cyclohexane, where an iodine atom is attached to the first carbon and a propoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-propoxycyclohexane can be synthesized through the iodination of 2-propoxycyclohexanol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-propoxycyclohexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The propoxy group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substituted cyclohexane derivatives
  • Alkenes
  • Ketones or aldehydes

Scientific Research Applications

1-Iodo-2-propoxycyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-2-propoxycyclohexane involves its reactivity due to the presence of the iodine atom and the propoxy group. The iodine atom acts as a good leaving group in nucleophilic substitution reactions, while the propoxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Iodo-2-methoxycyclohexane: Similar structure but with a methoxy group instead of a propoxy group.

    1-Bromo-2-propoxycyclohexane: Similar structure but with a bromine atom instead of iodine.

    2-Iodo-1-propoxycyclohexane: Similar structure but with different positions of the iodine and propoxy groups.

Uniqueness: 1-Iodo-2-propoxycyclohexane is unique due to the specific positioning of the iodine and propoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it particularly useful in nucleophilic substitution reactions, while the propoxy group provides additional functionalization possibilities.

Properties

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

1-iodo-2-propoxycyclohexane

InChI

InChI=1S/C9H17IO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7H2,1H3

InChI Key

BLDMKWRTDWAGQW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCC1I

Origin of Product

United States

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